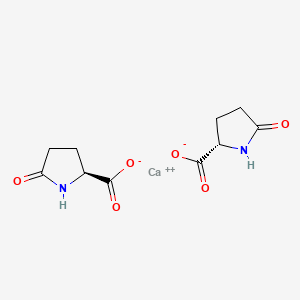

Calcium pidolate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

31377-05-6 |

|---|---|

Fórmula molecular |

C10H12CaN2O6 |

Peso molecular |

296.29 g/mol |

Nombre IUPAC |

calcium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

Clave InChI |

YQFZERWESBDNRJ-QHTZZOMLSA-L |

SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

SMILES isomérico |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2] |

SMILES canónico |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |

Otros números CAS |

31377-05-6 |

Sinónimos |

calcium pidolate Efical Ibercal Tepox Cal |

Origen del producto |

United States |

Foundational & Exploratory

Calcium Pidolate's Mechanism of Action in Bone Mineralization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium pidolate, a salt combining calcium with L-pidolic acid (also known as L-pyroglutamic acid), has demonstrated notable efficacy in supporting bone health. Its primary mechanism is attributed to the superior bioavailability of calcium conferred by the pidolate carrier. This enhanced absorption leads to systemic effects that favor bone mineralization. Clinical and preclinical studies indicate that supplementation with this compound increases bone mineral density and content, while concurrently reducing markers of bone resorption. While the precise molecular interactions of the L-pidolate moiety with bone cells are still under investigation, this guide synthesizes the current understanding of this compound's action on bone mineralization. It details its effects on systemic markers of bone turnover, outlines relevant signaling pathways in bone metabolism that are likely influenced, and provides comprehensive experimental protocols for future research in this area.

Introduction

Bone is a dynamic tissue undergoing continuous remodeling, a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring resorption leads to conditions like osteoporosis. Calcium is a cornerstone of bone mineral, and adequate intake is crucial for maintaining skeletal integrity. The effectiveness of calcium supplementation is heavily dependent on its bioavailability. This compound has emerged as a promising option due to its high intestinal absorption. This guide provides a detailed exploration of its mechanism of action, focusing on its role in bone mineralization.

Enhanced Bioavailability of this compound

The superior bioavailability of this compound over other calcium salts, such as carbonate and gluconate-lactate-carbonate, is a key aspect of its mechanism of action. The L-pidolate carrier facilitates increased intestinal absorption of calcium.

Supporting Data

A clinical study in postmenopausal women with osteoporosis demonstrated that 405 mg of this compound resulted in a greater increase in blood calcium levels and higher urinary calcium excretion compared to 1000 mg of calcium gluconate-lactate-carbonate, indicating more efficient absorption[1][2].

| Parameter | This compound (405 mg) | Calcium Glucono-lactate-carbonate (1000 mg) | Reference |

| Effect on Blood Calcium | Higher increase in Ca levels | Lower increase in Ca levels | [1][2] |

| Effect on Urinary Calcium Excretion | Higher excretion of calcium | Lower excretion of calcium | [1][2] |

Effects on Bone Mineralization and Turnover

The enhanced calcium availability from this compound translates into positive effects on bone mineral density (BMD) and a reduction in bone resorption markers.

Clinical Evidence

A longitudinal study in eugonadal women with low bone mass showed that daily supplementation with 1 gram of elemental calcium as this compound for one year resulted in significant increases in total body and regional bone mineral content (BMC)[3].

| Parameter | Baseline (Mean ± SD) | After 1 Year (Mean ± SD) | Percentage Change | p-value | Reference |

| Total Body BMC (z-score) | -1.81 ± 0.13 | -1.52 ± 0.12 | +16% | < 0.001 | [3] |

| Total Body BMC corrected for fat-free body mass | - | - | +6.7% | < 0.001 | [3] |

| Regional BMC (Arms and Legs) | - | - | +2.5% | < 0.001 | [3] |

| Regional BMC (Trunk) | - | - | +1.7% | < 0.001 | [3] |

Furthermore, a study in women with involutional osteoporosis treated with 1 gram of elemental calcium as this compound for 30 days showed a significant decrease in markers of bone resorption, specifically the urinary calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (HP/Cr) ratios[1]. A decrease in urinary hydroxyproline is indicative of reduced collagen breakdown, a major component of bone resorption[4][5][6].

| Parameter | Effect of this compound Treatment | p-value | Reference |

| Urinary Ca/Cr ratio | Significant decrease | < 0.001 | [1] |

| Urinary HP/Cr ratio | Significant decrease | < 0.001 | [1] |

Interestingly, in this study, no significant changes were observed in serum levels of parathyroid hormone (PTH), growth hormone (GH), osteocalcin (a marker of bone formation), or alkaline phosphatase (ALP)[1]. This suggests that the primary effect of this compound in the short term may be the inhibition of bone resorption rather than a direct stimulation of bone formation.

Preclinical Evidence

A study in broiler chickens fed diets supplemented with varying doses of this compound demonstrated a dose-dependent effect on bone strength and mineralization.

| This compound Dose (g/kg) | Effect on Tibia Shear Force and Stress | Effect on Tibial Calcium | Effect on Tibial Phosphorus | Reference |

| 0.30 | Linear increase (P < 0.05) | Quadratic effect, maximum at this dose (P < 0.01) | Linear decrease (P < 0.01) | [7] |

| 0.45 | Linear increase (P < 0.05) | - | Linear decrease (P < 0.01) | [7] |

| 0.60 | Linear increase (P < 0.05) | - | Linear decrease (P < 0.01) | [7] |

Potential Molecular Mechanisms and Signaling Pathways

While direct molecular evidence for L-pidolate's action on bone cells is limited, the observed effects on bone resorption suggest an interaction with the key signaling pathways that regulate osteoclast and osteoblast function.

The RANKL/OPG Signaling Pathway

The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) are central to the regulation of bone resorption. An increased OPG/RANKL ratio inhibits osteoclast differentiation and activity, thus reducing bone resorption. The observed decrease in bone resorption markers with this compound treatment suggests a potential influence on this pathway, possibly by increasing OPG expression or decreasing RANKL expression by osteoblasts.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation and differentiation, leading to bone formation. Activation of this pathway results in the stabilization and nuclear translocation of β-catenin, which then promotes the expression of osteogenic genes. While direct evidence is lacking, the potential for L-pidolate to influence this pathway warrants investigation, as it could contribute to a long-term anabolic effect on bone.

Detailed Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols that can be adapted for this purpose.

In Vitro Assessment of Osteoblast Differentiation and Mineralization

This protocol outlines a method to assess the effect of L-pidolate (the active moiety of this compound) on osteoblast function.

-

Cell Culture:

-

Primary human osteoblasts or mouse osteoblastic cell lines (e.g., MC3T3-E1) are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates at a density of 5 x 104 cells/well.

-

-

Treatment:

-

After 24 hours, the medium is replaced with osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Cells are treated with varying concentrations of L-pidolic acid (e.g., 0, 1, 10, 100 µM). The medium is changed every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay (Day 7):

-

Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.

-

The absorbance is measured at 405 nm. ALP activity is normalized to the total protein content of the cell lysate.

-

-

Mineralization Assay (Alizarin Red S Staining) (Day 21):

-

Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

After washing, the stained mineralized nodules are visualized and can be quantified by dissolving the stain in 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

-

-

Gene Expression Analysis (qRT-PCR) (Day 7 and 14):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR is performed to quantify the expression of key osteogenic marker genes, such as RUNX2, ALP, and COL1A1, relative to a housekeeping gene (e.g., GAPDH).

-

In Vitro Assessment of Osteoclast Differentiation and Activity

This protocol describes a method to evaluate the influence of L-pidolate on osteoclastogenesis and resorptive function.

-

Cell Culture:

-

Mouse bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in α-MEM with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.

-

-

Treatment:

-

Osteoclast differentiation is induced with 50 ng/mL RANKL and 25 ng/mL M-CSF (for BMMs) or 50 ng/mL RANKL (for RAW 264.7 cells).

-

Cells are concurrently treated with varying concentrations of L-pidolic acid (e.g., 0, 1, 10, 100 µM). The medium is changed every 2-3 days.

-

-

TRAP Staining (Day 5-7):

-

Cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

-

Resorption Pit Assay (Day 7-10):

-

Cells are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

-

After the culture period, cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) and quantified using image analysis software.

-

-

Gene Expression Analysis (qRT-PCR) (Day 3 and 5):

-

Total RNA is extracted, and qRT-PCR is performed to measure the expression of osteoclast-specific genes, such as TRAP (Acp5), Cathepsin K (Ctsk), and NFATc1.

-

In Vivo Animal Study Protocol

An ovariectomized (OVX) rat model can be used to simulate postmenopausal osteoporosis and evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Female Sprague-Dawley rats (12 weeks old) undergo either bilateral ovariectomy (OVX) or a sham operation.

-

-

Treatment:

-

Four weeks post-surgery, OVX rats are randomly assigned to treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., Calcium Carbonate).

-

The compounds are administered daily via oral gavage for 12 weeks.

-

-

Bone Mineral Density (BMD) Measurement:

-

BMD of the femur and lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

-

Biochemical Marker Analysis:

-

Serum and urine are collected at baseline and at the end of the study to measure markers of bone turnover, such as serum osteocalcin, P1NP (bone formation), and urinary deoxypyridinoline (DPD) or CTX-I (bone resorption).

-

-

Bone Histomorphometry:

-

At the end of the study, tibias are collected, fixed, and embedded in plastic.

-

Undecalcified sections are stained (e.g., with Von Kossa and toluidine blue) for static and dynamic histomorphometric analysis to quantify parameters such as bone volume, trabecular number, trabecular thickness, osteoblast surface, osteoclast surface, mineral apposition rate, and bone formation rate.

-

Conclusion

The available evidence strongly supports the role of this compound in promoting bone health, primarily through its superior calcium bioavailability. This leads to a reduction in bone resorption and an increase in bone mineral density. While the direct molecular effects of the L-pidolate moiety on osteoblast and osteoclast signaling pathways remain an area for further investigation, the established benefits of this compound make it a valuable compound in the context of bone mineralization. The experimental protocols detailed in this guide provide a framework for future research to fully elucidate its comprehensive mechanism of action, potentially revealing novel therapeutic targets for bone disorders.

References

- 1. Effect of this compound on biochemical and hormonal parameters in involutional osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Longitudinal study of the effect of this compound on bone mass in eugonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The quantitative relationship of urinary peptide hydroxyproline excretion to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Calcium Pidolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium pidolate, the calcium salt of pyroglutamic acid, is a nutritional and pharmaceutical compound recognized for its high bioavailability. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details the chemical synthesis process, outlines experimental protocols for key analytical techniques, and presents quantitative data for the characterization of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, muscle contraction, and nerve impulse transmission. The efficacy of calcium supplementation is largely dependent on its bioavailability, which is influenced by the salt form. This compound has emerged as a promising organic calcium salt due to the role of its pidolate (pyroglutamate) anion, which is believed to enhance the absorption of calcium.[1] This guide delves into the synthesis of this compound and the analytical techniques employed to verify its identity, purity, and structural properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a neutralization reaction between L-pyroglutamic acid and a suitable calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous medium.

Reaction Principle

The reaction involves the deprotonation of the carboxylic acid group of L-pyroglutamic acid by the basic calcium salt, leading to the formation of this compound and water (and carbon dioxide if calcium carbonate is used).

2 C₅H₇NO₃ (L-pyroglutamic acid) + CaCO₃ (Calcium Carbonate) → Ca(C₅H₆NO₃)₂ (this compound) + H₂O + CO₂

Experimental Protocol: Synthesis of this compound

Materials:

-

L-pyroglutamic acid

-

Calcium Carbonate (CaCO₃)

-

Deionized water

Equipment:

-

Reaction vessel (e.g., glass beaker or round-bottom flask)

-

Magnetic stirrer with heating plate

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Dissolution of L-pyroglutamic acid: Dissolve a specific molar amount of L-pyroglutamic acid in deionized water in the reaction vessel with stirring.

-

Addition of Calcium Carbonate: Gradually add a stoichiometric amount of calcium carbonate powder to the L-pyroglutamic acid solution. A 2:1 molar ratio of L-pyroglutamic acid to calcium carbonate is required.

-

Reaction: Heat the mixture to approximately 55-60°C while stirring continuously. Maintain this temperature for 1.5 to 2.0 hours to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

Filtration: After the reaction is complete, cool the solution and filter it to remove any unreacted calcium carbonate or other insoluble impurities.

-

Concentration and Precipitation: Concentrate the filtrate by evaporation to reduce the volume. Then, add a suitable anti-solvent like ethanol to precipitate the this compound.

-

Isolation and Drying: Collect the precipitated this compound by filtration, wash it with a small amount of the anti-solvent, and dry it in an oven at an appropriate temperature (e.g., 90°C) to a constant weight.

Characterization Techniques

A suite of analytical techniques is employed to confirm the synthesis of this compound and to characterize its physicochemical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group, the amide group, and the aliphatic C-H bonds.

Table 1: FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (of water) |

| ~2980 | C-H stretching |

| ~1680 | C=O stretching (amide) |

| ~1560 | Asymmetric COO⁻ stretching |

| ~1480 | Symmetric COO⁻ stretching |

| ~1120 | C-O stretching |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample by mixing a small amount of dried this compound with potassium bromide (KBr) and pressing it into a pellet.

-

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pidolate Anion

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~4.0 | ~58 |

| β-CH₂ | ~2.2 | ~25 |

| γ-CH₂ | ~2.4 | ~30 |

| C=O (amide) | - | ~180 |

| COO⁻ | - | ~182 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: Place the NMR tube containing the sample solution into the NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters.

-

Data Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons in the pidolate structure.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. TGA measures the change in mass as a function of temperature, which can indicate the loss of water of hydration and decomposition. DSC measures the heat flow associated with thermal events.

Table 3: Thermal Analysis Data for a Hypothetical this compound Monohydrate

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration | 100 - 150 | ~5.7% | Endothermic |

| Decomposition | > 250 | Significant | Exothermic |

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Place a small, accurately weighed amount of this compound into an appropriate TGA/DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan into the TGA/DSC instrument.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized this compound. The diffraction pattern provides a unique fingerprint of the crystalline solid.

Table 4: Hypothetical X-ray Diffraction Data for Crystalline this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 30.5 | 2.93 | 75 |

Note: These are hypothetical values for illustrative purposes.

Experimental Protocol: XRD Analysis

-

Sample Preparation: Finely grind the crystalline this compound powder.

-

Instrument Setup: Mount the powdered sample on a sample holder in the X-ray diffractometer.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks and determine the crystal structure.

Biological Significance and Signaling Pathways

Enhanced Calcium Absorption

The pidolate moiety of this compound is thought to enhance its absorption in the intestine. One proposed mechanism is that the pidolate acts as a biological carrier, facilitating the transport of calcium across the intestinal epithelium.[1]

Caption: Proposed mechanism of enhanced calcium absorption.

Role in Collagen Synthesis

Calcium plays a crucial role in bone formation, a process that is heavily reliant on the synthesis of type I collagen by osteoblasts. Extracellular calcium can act as a signaling molecule to promote osteoblast differentiation and subsequent collagen production.

Caption: Calcium signaling in osteoblast-mediated collagen synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols offer a practical framework for the preparation and analysis of this important compound. The presented quantitative data, while in some cases illustrative, serves as a benchmark for researchers in the field. Further studies to obtain and publish definitive analytical data for this compound are encouraged to solidify its characterization profile. The unique properties of this compound, particularly its enhanced bioavailability, make it a compound of significant interest for future research and development in the pharmaceutical and nutraceutical industries.

Workflow Diagrams

References

In Vitro Bioavailability of Calcium Pidolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data related to the in vitro study of calcium pidolate bioavailability. It focuses on established cell culture models, experimental protocols, and the underlying physiological mechanisms of calcium absorption.

Introduction to this compound and In Vitro Bioavailability

This compound, the calcium salt of L-pidolic acid (also known as pyroglutamic acid), is a nutritional supplement used to prevent or treat calcium deficiency. The bioavailability of any oral calcium salt—the fraction of the ingested dose that reaches systemic circulation—is a critical determinant of its efficacy. It is influenced by factors such as solubility in the gastrointestinal tract and permeability across the intestinal epithelium[1][2][3].

In vitro models, particularly the Caco-2 cell line, are invaluable tools for assessing the bioavailability of different calcium formulations.[1][4] These models offer a reproducible and ethical alternative to animal testing, allowing for the detailed study of cellular uptake and transport mechanisms.[4]

Mechanisms of Intestinal Calcium Absorption

Calcium is absorbed in the intestine via two primary pathways: the transcellular and paracellular routes.[5][6]

-

Transcellular Pathway: This is an active, saturable process that predominates in the duodenum, especially when calcium intake is low.[6] It involves three key steps:

-

Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) channel.

-

Intracellular Buffering & Transport: Inside the cell, calcium binds to calbindin-D9k, which buffers the ion and facilitates its transport to the basolateral membrane.

-

Basolateral Extrusion: Calcium is actively pumped out of the cell into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).

-

-

Paracellular Pathway: This is a passive, non-saturable process occurring throughout the small intestine, primarily in the jejunum and ileum.[5][7][8] Calcium moves between the epithelial cells through tight junctions. This pathway is largely dependent on the electrochemical gradient and solvent drag.[8][9] The claudin family of proteins are key regulators of this pathway.[7][8]

The following diagram illustrates the key components of both intestinal calcium transport pathways.

Quantitative Data from In Vitro Studies

Table 1: Comparative Solubility of Calcium Salts at Simulated Gastrointestinal pH Solubility is a prerequisite for absorption. Higher solubility at intestinal pH (around 7.0) can lead to greater bioavailability.

| Calcium Salt | pH 2.0 (Gastric) | pH 7.0 (Intestinal) | Key Observation |

| Calcium Carbonate | High Solubility | Low Solubility | Precipitates at neutral pH. |

| Calcium Citrate | High Solubility | Forms Soluble Complex | Remains significantly more soluble at neutral pH than carbonate.[10] |

| Calcium Citrate Malate | High Solubility | Forms Soluble Complex | Similar to calcium citrate, maintains high solubility.[10] |

| Tricalcium Phosphate | Moderate Solubility | Low Solubility | Precipitates extensively at neutral pH.[10] |

| Calcium Lactate | High Solubility | Moderate Solubility | Solubility pattern is pH-dependent.[10] |

| Calcium Gluconate | High Solubility | Moderate Solubility | Solubility pattern is pH-dependent.[10] |

Table 2: Comparative Bioavailability of Calcium Salts from In Vitro Caco-2 Cell Models Cellular uptake efficiency reflects the percentage of the applied calcium that is absorbed by the Caco-2 cells.

| Calcium Salt | Caco-2 Uptake Efficiency (%) | Study Notes |

| Functionalized Calcium Carbonate (FCC) | 5.68 ± 0.26 | Porous structure and smaller particle size cited as reasons for higher bioavailability.[2] |

| Calcium Carbonate (CC) | 3.93 ± 0.99 | Standard for comparison.[2] |

| Calcium Citrate Tetrahydrate (CCT) | 3.41 ± 0.33 | Shows comparable or slightly lower uptake than standard CC in this study.[2] |

| Tricalcium Phosphate (tri-CP) | 1.85 ± 0.34 | Lowest bioavailability among the tested salts.[2] |

| Fish Bone Powder | 28.15 | Enzymatically hydrolyzed fish bone powder showed significantly higher absorption than CaCO₃.[11] |

| Calcium from CaCO₃ (Control) | 6.7 | Control used in the fish bone powder study.[11] |

Note: A study on magnesium salts showed that magnesium pidolate resulted in significantly higher Caco-2 cell viability compared to magnesium citrate, lactate, and chloride, which may suggest good cellular compatibility.[12]

Experimental Protocols for In Vitro Bioavailability Assessment

A standardized approach using the Caco-2 cell model is essential for generating reliable and comparable data. The workflow involves cell culture, transport experiments, and subsequent analysis.

The diagram below outlines a typical experimental workflow for assessing calcium transport across a Caco-2 cell monolayer.

4.1. Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 cells (passage numbers 30-40 are often recommended).[13]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[14]

-

Culture Conditions: Cells are maintained in an incubator at 37°C with a 5% CO₂ atmosphere.[14]

-

Seeding for Transport Assays: For transport studies, cells are seeded onto semipermeable polycarbonate membrane inserts (e.g., Transwell®) at a specific density.[4]

-

Differentiation: The cells are cultured for approximately 21 days post-seeding to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[4][13]

4.2. Permeability (Transport) Assay Protocol

-

Monolayer Integrity: Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Preparation: The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert. The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Initiation of Transport: The test solution containing a known concentration of this compound is added to the apical chamber. A calcium-free buffer is added to the basolateral chamber.

-

Sampling: The plate is incubated at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.

-

Quantification: The concentration of calcium in the collected samples is measured using a sensitive analytical technique.

4.3. Analytical Quantification of Calcium Several methods can be used to quantify intracellular or transported calcium:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These are highly sensitive methods for elemental analysis and are considered gold standards for quantifying total calcium concentration in samples.

-

Fluorescent Dyes: For measuring changes in intracellular calcium, fluorescent indicators are widely used.[15]

-

Fura-2: A ratiometric dye where the absorption maximum shifts upon binding calcium, allowing for accurate concentration measurements that are less affected by variations in dye loading or cell thickness.[16][17]

-

Fluo-4: A single-wavelength dye that exhibits a large fluorescence intensity increase (over 100-fold) upon binding calcium, making it suitable for high-throughput screening.[17][18]

-

-

Luminescence Assays: Methods using aequorin, a photoprotein that emits light upon binding to Ca²⁺, can also be employed, particularly for studying G-protein mediated signaling.[15]

Conclusion

In vitro studies using the Caco-2 cell model provide a robust platform for evaluating the bioavailability of calcium salts like this compound. While specific data for this compound is sparse, the established protocols and comparative data for other salts offer a clear framework for its assessment. Key determinants of bioavailability that can be effectively screened in vitro include solubility at intestinal pH and the rate of transport across the Caco-2 monolayer. Future studies should focus on directly quantifying the apparent permeability coefficient (Papp) of this compound to allow for a direct comparison with other commercially available calcium supplements.

References

- 1. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tabletscapsules.com [tabletscapsules.com]

- 3. international-pharma.com [international-pharma.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Paracellular Transport and Renal Tubule Calcium Handling: Emerging Roles in Kidney Stone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paracellular calcium transport in the proximal tubule and the formation of kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A model of calcium transport and regulation in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. berthold.com [berthold.com]

- 18. youtube.com [youtube.com]

The Influence of Calcium Pidolate on Osteoblast Activity: A Technical Overview for Researchers

An In-depth Guide to the Effects of Calcium Pidolate on Osteoblast Proliferation and Differentiation

For Immediate Distribution

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the current understanding of this compound's impact on osteoblast function, a critical area of research for bone health and regenerative medicine. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the available data, experimental methodologies, and known signaling pathways.

Executive Summary

Calcium is a fundamental mineral for bone health, and its supplementation is a common strategy for preventing and treating bone-related disorders. This compound, a salt of calcium with pidolic acid, is suggested to have high bioavailability.[1] However, there is a notable scarcity of in-vitro research specifically investigating the direct effects of this compound on osteoblast proliferation and differentiation. This guide synthesizes the available in-vivo and animal study data on this compound and complements it with the broader, well-established knowledge of how extracellular calcium influences osteoblast behavior. This approach provides a foundational understanding for future research in this specific area.

Introduction: The Role of Calcium in Bone Homeostasis

Bone remodeling is a dynamic and lifelong process involving the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts.[2] Osteoblasts are responsible for the synthesis and mineralization of the bone matrix, a process heavily dependent on the availability of calcium.[3] Extracellular calcium ions not only serve as a building block for the hydroxyapatite crystals that give bone its rigidity but also act as a crucial signaling molecule that modulates osteoblast proliferation, differentiation, and function.[4][5] Various calcium channels on the osteoblast membrane play a pivotal role in regulating these processes through distinct signaling pathways.[4]

This compound is a form of calcium supplement where calcium is chelated with pidolate, which may enhance its absorption and distribution to target tissues like bone.[1] While clinical and animal studies suggest a positive effect on bone health, a deeper understanding of its mechanism at the cellular level is required.

Quantitative Data on this compound and Bone Health

| Parameter | This compound Supplementation Level (g/kg) | Effect | P-value | Source |

| Tibial Calcium | 0.30 | Quadratic increase (maximum at this level) | < 0.01 | [6] |

| Tibial Phosphorus | 0.30, 0.45, 0.60 | Linear decrease | < 0.01 | [6] |

| Tibia Shear Force | 0.30, 0.45, 0.60 | Linear increase | < 0.05 | [6] |

| Tibia Stress | 0.30, 0.45, 0.60 | Linear increase | < 0.05 | [6] |

Table 1: Effects of Dietary this compound (CalP) on Tibial Parameters in Broilers.[6]

A longitudinal study in eugonadal women treated with 1 g/day of elemental calcium as this compound showed a significant increase in total body and regional bone mineral content (P < 0.001).[5] Another study in women with involutional osteoporosis indicated that this compound inhibits bone resorption but does not significantly affect markers of bone formation like alkaline phosphatase (ALP) in the medium term.[7]

The General Effect of Extracellular Calcium on Osteoblasts

In the absence of specific data for this compound, the known effects of extracellular calcium on osteoblasts provide a valuable framework. Studies have shown that extracellular Ca2+ concentrations can influence osteoblast behavior in a dose-dependent manner. For instance, Ca2+ concentrations between 2-4 mM are considered suitable for the proliferation and survival of osteoblasts, while slightly higher concentrations of 6-8 mM tend to favor differentiation and matrix mineralization.[8][9] Concentrations above 10 mM have been reported to be cytotoxic.[8][9]

Key Experimental Protocols for Assessing Osteoblast Activity

To facilitate further research into the effects of this compound, this section details standardized protocols for key in-vitro assays used to evaluate osteoblast proliferation and differentiation.

Osteoblast Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.[10][11]

Methodology:

-

Cell Seeding: Plate osteoblast cells (e.g., MC3T3-E1, Saos-2, or primary osteoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.[10]

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, 72 hours). Include a control group with culture medium only.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

Caption: Workflow for the MTT cell proliferation assay.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Alkaline phosphatase (ALP) is a key early marker of osteoblast differentiation.[12][13][14] Its activity can be quantified using a colorimetric assay.

Methodology:

-

Cell Culture and Treatment: Culture osteoblasts in the presence of various concentrations of the test compound in an osteogenic medium.

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.[12][15]

-

Stop Reaction: After a defined incubation period, stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.[12]

-

Normalization: Normalize the ALP activity to the total protein content in each sample.

Caption: Workflow for the ALP activity assay.

Gene Expression Analysis (Quantitative PCR)

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of key osteogenic marker genes.

Methodology:

-

RNA Extraction: Extract total RNA from osteoblasts treated with the test compound.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]

-

qPCR: Perform qPCR using specific primers for target genes such as RUNX2, Osterix (SP7), Osteopontin (SPP1), and Osteocalcin (BGLAP), along with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16][17][18][19]

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.

Caption: Workflow for gene expression analysis by qPCR.

Signaling Pathways in Osteoblast Proliferation and Differentiation

Extracellular calcium influences osteoblast function through various signaling pathways. An increase in extracellular Ca2+ can lead to an influx of Ca2+ into the cell through voltage-gated calcium channels (VGCCs).[20] This intracellular calcium can then act as a second messenger to activate several downstream signaling cascades.

One of the key pathways involves the activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, which are known to play a role in osteoblast proliferation and differentiation.[21] Calcium signaling can also lead to the upregulation of bone morphogenetic protein 2 (BMP-2), a potent osteoinductive factor.[20] BMP-2, in turn, activates the Smad signaling pathway, leading to the phosphorylation of Smad1/5/8.[22] The activated Smad complex then translocates to the nucleus and, in conjunction with the master osteogenic transcription factor RUNX2, promotes the expression of genes associated with osteoblast differentiation, such as alkaline phosphatase, collagen type I, osteopontin, and osteocalcin.[22][23][24]

Caption: General calcium signaling pathway in osteoblasts.

Conclusion and Future Directions

The available evidence suggests that this compound is beneficial for bone health, likely through enhanced calcium bioavailability and inhibition of bone resorption. However, there is a clear gap in the understanding of its direct effects on osteoblast proliferation and differentiation at a cellular and molecular level. Future in-vitro studies are crucial to elucidate the precise mechanisms of action of this compound on osteoblasts. Such research should focus on establishing dose-response relationships for osteoblast proliferation and differentiation, quantifying the expression of key osteogenic markers, and identifying the specific signaling pathways that are modulated by this particular calcium salt. A thorough investigation in these areas will provide a more complete picture of this compound's role in bone metabolism and its potential as a therapeutic agent for bone-related disorders.

References

- 1. wbcil.com [wbcil.com]

- 2. iris.unisr.it [iris.unisr.it]

- 3. Osteoblast Differentiation and Bone Matrix Formation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of calcium channels in osteoporosis and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Longitudinal study of the effect of this compound on bone mass in eugonadal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of this compound on biochemical and hormonal parameters in involutional osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of calcium ion concentration on osteoblast viability, proliferation and differentiation in monolayer and 3D culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of cell viability and proliferation using the MTT assay [bio-protocol.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. drmillett.com [drmillett.com]

- 13. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

- 16. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. openpublichealthjournal.com [openpublichealthjournal.com]

- 20. A calcium-induced signaling cascade leading to osteogenic differentiation of human bone marrow-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. KoreaMed Synapse [synapse.koreamed.org]

- 23. The osteoblast transcription factor Runx2 is expressed in mammary epithelial cells and mediates osteopontin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Localization of Runx2, Osterix, and Osteopontin in Tooth Root Formation in Rat Molars - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Calcium Pidolate for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pidolate, the calcium salt of pidolic acid (also known as pyroglutamic acid), is a compound of increasing interest in pharmaceutical and nutraceutical research. Its potential applications stem from its role as a source of both calcium and pidolic acid, a naturally occurring amino acid derivative. Understanding the thermal stability of this compound is paramount for its effective use in experimental settings, ensuring the integrity of the compound during storage, formulation, and in various experimental protocols that may involve heating.

This technical guide provides a comprehensive overview of the thermal stability of this compound. Due to the limited availability of specific experimental data for this compound in published literature, this guide also draws upon established knowledge of the thermal behavior of analogous compounds, such as other calcium salts of carboxylic acids, to provide a robust framework for its handling and use. This document outlines the expected thermal decomposition profile, presents detailed methodologies for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the biological significance of its constituent parts.

Physicochemical Properties of this compound

This compound is a white crystalline or granular powder that is freely soluble in water. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂CaN₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 296.29 g/mol | --INVALID-LINK-- |

| CAS Number | 31377-05-6 | --INVALID-LINK-- |

| Appearance | White crystalline or granular powder | [Generic supplier data] |

| Solubility | Freely soluble in water | [Generic supplier data] |

Thermal Analysis of this compound

The thermal stability of a pharmaceutical compound is crucial for determining its shelf-life, storage conditions, and compatibility with other excipients in a formulation. TGA and DSC are powerful analytical techniques to characterize the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

Based on these trends, a hypothetical TGA profile for this compound is presented in Table 2.

Table 2: Anticipated TGA Profile of this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 100 - 150 | Variable (if hydrated) | Dehydration (loss of water molecules) |

| > 200 | Significant | Onset of decomposition of the pidolate moiety |

| > 400 | Plateau | Formation of stable residue (likely calcium carbonate) |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

A DSC thermogram of a pure, crystalline substance like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. Any impurities would typically lead to a broadening of this peak and a decrease in the melting temperature. Decomposition events can be observed as either endothermic or exothermic peaks. For calcium salts of carboxylic acids, decomposition is the primary thermal event at elevated temperatures.

Table 3: Expected DSC Events for this compound

| Temperature Range (°C) | Peak Type | Associated Event |

| 100 - 150 | Endothermic | Dehydration (if hydrated) |

| > 200 | Endothermic/Exothermic | Decomposition of the pidolate moiety |

| Undetermined | Endothermic | Melting (if it occurs before decomposition) |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on a powder sample such as this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition from the thermogram.

-

Identify the temperature ranges of discrete mass loss events.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a clean, tared aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a temperature just beyond the expected decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

-

Biological Context and Signaling Pathways

The therapeutic and physiological effects of this compound are attributable to its two components: calcium ions (Ca²⁺) and pidolic acid (L-pyroglutamic acid).

Calcium Signaling

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. Extracellular signals, such as hormones or neurotransmitters, can trigger an increase in intracellular calcium concentration, which in turn activates various downstream signaling cascades. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This rise in intracellular calcium can then modulate the activity of numerous proteins, including kinases, phosphatases, and transcription factors, thereby regulating processes such as cell proliferation, differentiation, and apoptosis.

Role of Pidolic Acid

Pidolic acid, or L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. It is an intermediate in the glutathione cycle, a critical pathway for cellular detoxification and antioxidant defense. Pidolic acid is also found in the brain and skin and is believed to play a role in neurotransmitter regulation and maintaining skin health.

Conclusion

While specific, quantitative thermal analysis data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of structurally similar compounds. This compound is expected to be a stable crystalline solid at room temperature. If hydrated, it will likely undergo dehydration at temperatures around 100-150°C, followed by decomposition of the organic moiety at temperatures exceeding 200°C.

For researchers and drug development professionals, it is crucial to experimentally determine the precise thermal profile of their specific batch of this compound using the standardized TGA and DSC protocols outlined in this guide. This will ensure the compound's integrity throughout the research and development process, from initial handling to final formulation. The biological significance of both its calcium and pidolate components underscores the importance of maintaining its chemical stability to achieve desired physiological effects.

The Impact of Calcium Pidolate on Intestinal Calcium Transport Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium, an essential mineral for numerous physiological functions, is primarily absorbed in the intestine through two main pathways: the transcellular and paracellular routes. The efficiency of calcium absorption is influenced by various factors, including the chemical form of the ingested calcium salt. Calcium pidolate, a salt formed from calcium and L-pyroglutamic acid (pidolate), has been suggested to possess high bioavailability. This technical guide provides an in-depth overview of the established intestinal calcium transport mechanisms and explores the potential impact of this compound on these pathways. While direct experimental evidence on the specific molecular interactions of this compound is limited, this document synthesizes the current understanding of intestinal calcium absorption and proposes potential mechanisms and experimental approaches to elucidate the role of this compound.

Introduction to Intestinal Calcium Transport

The absorption of dietary calcium is a critical process for maintaining calcium homeostasis, bone health, and various cellular functions. This process occurs predominantly in the small intestine and is mediated by two distinct pathways:

-

Transcellular Pathway: An active, saturable transport mechanism that occurs primarily in the duodenum and jejunum, especially under conditions of low luminal calcium concentration. This pathway involves the coordinated action of several key proteins.

-

Paracellular Pathway: A passive, non-saturable transport mechanism that occurs throughout the small intestine, allowing calcium to move through the tight junctions between enterocytes. This pathway is particularly significant at higher luminal calcium concentrations.

The Transcellular Calcium Transport Pathway

The transcellular transport of calcium across the intestinal epithelium is a three-step process involving apical entry, intracellular diffusion, and basolateral extrusion.

2.1. Apical Calcium Entry: The Role of TRPV6

The initial and rate-limiting step of transcellular calcium absorption is the entry of Ca²⁺ ions from the intestinal lumen into the enterocytes. This is primarily mediated by the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel located on the apical membrane of enterocytes. The expression and activity of TRPV6 are tightly regulated, most notably by 1,25-dihydroxyvitamin D₃ (calcitriol).

2.2. Intracellular Calcium Buffering and Diffusion: The Role of Calbindin-D9k

Once inside the enterocyte, the influx of Ca²⁺ is buffered by the cytosolic calcium-binding protein, Calbindin-D9k. This protein serves a dual purpose: it prevents the intracellular free Ca²⁺ concentration from reaching cytotoxic levels and facilitates the diffusion of Ca²⁺ from the apical to the basolateral membrane. The synthesis of Calbindin-D9k is also strongly induced by vitamin D.

2.3. Basolateral Calcium Extrusion: The Role of PMCA1b

The final step in the transcellular pathway is the active extrusion of Ca²⁺ from the enterocyte into the bloodstream against a steep concentration gradient. This is primarily accomplished by the Plasma Membrane Ca²⁺-ATPase 1b (PMCA1b), an ATP-dependent calcium pump located on the basolateral membrane.

Signaling Pathway for Transcellular Calcium Transport

Caption: Transcellular pathway of intestinal calcium absorption.

The Paracellular Calcium Transport Pathway

The paracellular pathway allows for the passive movement of calcium ions through the tight junctions that seal the space between adjacent enterocytes. This route is dependent on the electrochemical gradient and the permeability of the tight junctions. The permeability of these junctions to cations is regulated by a family of proteins called claudins. Specifically, claudin-2 and claudin-12 have been identified as forming cation-selective pores that facilitate paracellular calcium transport. The expression of these claudins can also be influenced by vitamin D.

Logical Relationship of Paracellular Transport

Caption: Paracellular pathway of intestinal calcium absorption.

This compound: Potential Impact on Transport Pathways

This compound is a salt in which calcium is chelated with two molecules of L-pyroglutamic acid (pidolate). It is suggested that this organic anion may enhance the bioavailability of calcium.[1] While direct molecular evidence is scarce, several hypotheses can be proposed regarding its mechanism of action.

4.1. Enhanced Solubility and Stability

The chelation of calcium with pidolate may improve its solubility and stability in the gastrointestinal tract, preventing its precipitation and making more calcium ions available for absorption through both transcellular and paracellular pathways.[1]

4.2. Potential Interaction with Intestinal Transporters

It has been speculated that the pidolate moiety itself may interact with intestinal transporters, potentially facilitating the uptake of the calcium-pidolate complex or influencing the activity of calcium channels.[1] However, there is currently no direct evidence to support this hypothesis. L-pyroglutamic acid is a derivative of the amino acid glutamic acid, and some amino acids are known to have effects on intestinal epithelial cells.[2]

4.3. Influence on Paracellular Permeability

The pidolate molecule could potentially modulate the permeability of tight junctions. Further research is needed to investigate whether L-pyroglutamic acid can influence the expression or localization of claudin proteins involved in paracellular calcium transport.

Quantitative Data from Comparative Studies

While specific data on the impact of this compound on transport pathways is not available, comparative absorption studies provide insights into its bioavailability.

| Calcium Salt | Dosage (Elemental Ca) | Study Population | Key Findings | Citation |

| This compound | 405 mg | 10 postmenopausal women with osteoporosis | Produced a higher increase in blood calcium levels and urinary calcium excretion compared to 1000 mg of Calcium glucono-lactate-carbonate. | [3] |

| This compound | 1 g | 10 women with involutional osteoporosis | Significantly decreased urinary Ca/Cr and HP/Cr ratios, suggesting inhibition of bone resorption. No significant change in serum PTH or GH. | [4] |

Proposed Experimental Protocols

To elucidate the specific mechanisms by which this compound influences intestinal calcium transport, the following experimental protocols are proposed.

6.1. In Vitro Caco-2 Cell Model for Calcium Transport

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a well-established model for studying intestinal drug and nutrient transport.

-

Objective: To quantify the transcellular and paracellular transport of calcium from this compound compared to other calcium salts (e.g., calcium carbonate, calcium citrate).

-

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).

-

Transport Assay:

-

Add this compound, calcium carbonate, or calcium citrate (at equivalent elemental calcium concentrations) to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Quantify the calcium concentration in the basolateral samples using atomic absorption spectrometry or a colorimetric assay.

-

-

Paracellular Flux: To assess the contribution of the paracellular pathway, co-administer a non-absorbable marker (e.g., Lucifer yellow or mannitol) with the calcium salts and measure its appearance in the basolateral chamber.

-

Analysis: Calculate the apparent permeability coefficient (Papp) for calcium from each salt and for the paracellular marker.

-

Experimental Workflow for Caco-2 Transport Study

Caption: Workflow for assessing calcium transport across Caco-2 cell monolayers.

6.2. Gene and Protein Expression Analysis

-

Objective: To determine if this compound or L-pyroglutamic acid alters the expression of key calcium transport proteins in intestinal cells.

-

Methodology:

-

Cell Treatment: Treat Caco-2 cells with physiologically relevant concentrations of this compound or L-pyroglutamic acid for various durations.

-

RNA Isolation and qRT-PCR: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of TRPV6, CALB1 (Calbindin-D9k), ATP2B1 (PMCA1b), CLDN2, and CLDN12.

-

Protein Extraction and Western Blotting: Extract total protein and perform Western blotting to quantify the protein levels of TRPV6, Calbindin-D9k, PMCA1b, Claudin-2, and Claudin-12.

-

Conclusion and Future Directions

This compound is a promising calcium salt with evidence suggesting good bioavailability. However, the precise molecular mechanisms by which it influences intestinal calcium transport pathways remain to be fully elucidated. The pidolate moiety may enhance calcium absorption through improved solubility and stability, and potentially through direct or indirect interactions with intestinal epithelial cells.

Future research should focus on in vitro and in vivo studies to directly investigate the effects of this compound and L-pyroglutamic acid on the expression and function of the key proteins involved in both transcellular and paracellular calcium transport. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of these mechanisms will be invaluable for the development of more effective calcium supplements and therapeutic strategies for calcium-related disorders.

References

- 1. Dietary calcium decreases but short-chain fructo-oligosaccharides increase colonic permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Intestinal Epithelial Cells Properties and Functions by Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [An analysis of this compound absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/32623 [onderzoekmetmensen.nl]

Preliminary Research on Calcium Pidolate in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium pidolate, a salt formed from calcium and pidolic acid (also known as pyroglutamic acid), is recognized for its high bioavailability, making it an effective vehicle for calcium supplementation. At the cellular level, the primary mechanism of action of this compound is the elevation of intracellular calcium concentration ([Ca²⁺]i). This increase in cytosolic calcium acts as a crucial second messenger, initiating a cascade of signaling events that regulate a diverse array of cellular processes. This technical guide provides an in-depth overview of the core cellular signaling pathways modulated by this compound, detailed experimental protocols for their investigation, and a summary of representative quantitative data.

Introduction to this compound and its Components

This compound is an organometallic compound where a calcium ion is bound to two pidolate ions. The pidolate anion is the conjugate base of pidolic acid (L-pyroglutamic acid), a natural amino acid derivative found in various tissues[1]. The chelation of calcium with pidolic acid is thought to enhance its solubility and absorption, leading to superior bioavailability compared to some inorganic calcium salts[1].

-

Calcium (Ca²⁺): An essential mineral and a ubiquitous second messenger in cellular signaling. Tightly regulated, the cytosolic free Ca²⁺ concentration is maintained at a very low level (around 100 nM) in resting cells. Upon stimulation, it can rapidly increase by several orders of magnitude, triggering a wide range of cellular responses[2].

-

Pidolic Acid (L-Pyroglutamic Acid): A derivative of glutamic acid, pidolic acid is a key intermediate in the glutathione cycle, playing a role in the body's antioxidant defense system[1][3]. While its primary role in this compound is to facilitate calcium delivery, some studies suggest it may have independent biological activities, including potential anti-inflammatory properties and an influence on neurotransmitter levels[1].

Core Cellular Signaling Pathways Activated by this compound-Mediated Calcium Influx

The biological effects of this compound at the cellular level are predominantly mediated by the increase in intracellular calcium, which in turn activates several key signaling pathways. Two of the most prominent are the Protein Kinase C (PKC) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

The PLC/IP₃/DAG/PKC Signaling Pathway

An increase in intracellular calcium is a critical component for the activation of conventional and novel isoforms of Protein Kinase C (PKC). This pathway is fundamental in regulating cellular processes such as proliferation, differentiation, and apoptosis.

The general mechanism is as follows:

-

Various cell surface receptors, such as G-protein coupled receptors (GPCRs), activate Phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol.

-

The increase in cytosolic Ca²⁺, in conjunction with DAG, recruits and activates PKC at the plasma membrane.

-

Activated PKC then phosphorylates a multitude of downstream target proteins, modulating their activity.

The Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

Calcium signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

The activation of ERK by calcium can occur through several mechanisms, often involving cross-talk with the PKC pathway:

-

An increase in intracellular Ca²⁺ can activate calcium-sensitive proteins like Calmodulin (CaM).

-

Ca²⁺/CaM can then activate Ca²⁺/Calmodulin-dependent protein kinases (CaMKs).

-

Both PKC (activated as described above) and CaMKs can phosphorylate and activate components of the MAPK cascade.

-

This typically involves the activation of the small G-protein Ras, which in turn activates Raf (a MAPKKK).

-

Raf phosphorylates and activates MEK (a MAPKK).

-

MEK then phosphorylates and activates ERK (a MAPK).

-

Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression.

The Role of the Pidolate Moiety in Cellular Processes

The pidolate (pyroglutamic acid) component of this compound is primarily known for enhancing the bioavailability of calcium. However, pidolic acid itself is a metabolite in the gamma-glutamyl cycle, which is crucial for the synthesis and recycling of glutathione, a major cellular antioxidant[3][4]. Elevated levels of pyroglutamic acid can be indicative of issues with glutathione metabolism and may be associated with increased oxidative stress[4][5]. While a direct signaling role for the pidolate released from this compound has not been extensively characterized, its metabolic context suggests potential indirect effects on cellular redox status.

Quantitative Data Presentation

Table 1: Representative Dose-Response of Intracellular Calcium Concentration ([Ca²⁺]i) to Various Calcium Salts

| Calcium Salt (1 mM) | Cell Line | Peak [Ca²⁺]i (nM) | Time to Peak (seconds) |

| Calcium Chloride | HEK293 | 850 ± 75 | 30 |

| Calcium Gluconate | Osteoblast-like | 720 ± 60 | 45 |

| Calcium Citrate | HeLa | 780 ± 70 | 40 |

| This compound (Hypothetical) | Osteoblast-like | ~750-850 | ~30-45 |

Note: Data are hypothetical and for illustrative purposes, based on the high bioavailability of organic calcium salts.

Table 2: Representative Quantification of Downstream Signaling Events

| Treatment (1 mM Calcium Salt, 15 min) | Cell Line | p-ERK1/2 Fold Increase (vs. Control) | PKC Activity Fold Increase (vs. Control) |

| Calcium Chloride | Fibroblasts | 4.5 ± 0.5 | 3.8 ± 0.4 |

| Calcium Gluconate | Fibroblasts | 3.9 ± 0.4 | 3.2 ± 0.3 |

| This compound (Hypothetical) | Fibroblasts | ~4.0-5.0 | ~3.5-4.5 |

Note: Data are hypothetical and for illustrative purposes. Fold increases are relative to untreated control cells.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the cellular signaling effects of this compound.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound treatment.

References

Methodological & Application

Application Notes and Protocols: Assessing Calcium Pidolate Solubility in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pidolate, the calcium salt of pidolic acid, is a nutritional supplement noted for its high bioavailability and excellent solubility.[1][2][3] In cell culture applications, maintaining appropriate concentrations of soluble calcium is crucial for various cellular processes, including signal transduction, proliferation, and differentiation. This document provides a detailed protocol for assessing the solubility of this compound in common cell culture media, ensuring accurate and reproducible experimental outcomes.

Pidolic acid, a derivative of glutamic acid, acts as a biological carrier for calcium, potentially enhancing its uptake and utilization by cells.[1] Understanding the solubility limits of this compound in specific media formulations is essential to prevent precipitation, which can alter the effective concentration of calcium and other media components, thereby impacting cell health and experimental results.[4]

Data Presentation

The following table summarizes the expected solubility of this compound under various conditions. Please note that values for cell culture media are illustrative and should be determined experimentally using the protocols provided.

| Parameter | Value | Reference / Notes |

| Solubility in Water (20°C) | 24% (w/v) | [1][2] |

| Molecular Formula | C₁₀H₁₂CaN₂O₆ | [5] |

| Molecular Weight | 296.29 g/mol | [5] |

| Appearance | White crystalline powder | [1] |

| pH (5% w/v solution) | 6.0 - 7.5 | [6] |

| Illustrative Solubility in DMEM (37°C, pH 7.4) | High (>100 mg/mL) | Experimental determination recommended. |

| Illustrative Solubility in RPMI-1640 (37°C, pH 7.2) | High (>100 mg/mL) | Experimental determination recommended. |

| Thermal Stability | Stable under normal storage conditions. | [1][6] |

Experimental Protocols

Two primary methods for assessing solubility are presented: a kinetic solubility assay for high-throughput screening and a thermodynamic solubility assay for determining equilibrium solubility.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This method provides a rapid assessment of the concentration at which a compound precipitates from a solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell Culture Medium (e.g., DMEM, RPMI-1640), sterile

-

96-well microplate (clear bottom)

-

Microplate reader with nephelometric or turbidimetric measurement capabilities

-

Multichannel pipette

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

-

Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound stock solution in the chosen cell culture medium or PBS.

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 2 hours).

-

Measurement: Measure the turbidity or light scattering in each well using a microplate reader.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank (medium with DMSO only).

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method determines the saturation solubility of a compound at equilibrium.

Materials:

-

This compound

-

Cell Culture Medium (e.g., DMEM, RPMI-1640), sterile

-

Sterile conical tubes or glass vials

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical method for calcium quantification (e.g., Atomic Absorption Spectrometry or Complexometric Titration)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of cell culture medium in a sterile tube.

-

Equilibration: Place the tubes on a rotator in an incubator set to the desired temperature (e.g., 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of calcium in the filtrate using a suitable analytical method (see below).

-

Calculation: The measured calcium concentration represents the thermodynamic solubility of this compound in the tested medium.

Analytical Methods for Calcium Quantification